molecular formula C19H24F6N2O5 B1672766 Flecainide acetate CAS No. 54143-56-5

Flecainide acetate

Cat. No. B1672766
CAS RN: 54143-56-5
M. Wt: 474.4 g/mol
InChI Key: RKXNZRPQSOPPRN-UHFFFAOYSA-N
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Description

Flecainide Acetate is a class IC antiarrhythmic agent . It is used to prevent or treat irregular heartbeats (arrhythmias) such as paroxysmal supraventricular tachycardia (PSVT) and paroxysmal atrial fibrillation/flutter (PAF) . It is also used to prevent life-threatening sustained ventricular tachycardia (sustained VT) .


Synthesis Analysis

Flecainide Acetate can be synthesized by condensing 2-Aminomethylpyridine with 2,2,2-trifluoroethyl-2,5-bis (2,2,2-trifluoroethoxy)benzoate in refluxing glyme . Another method involves the reaction of 2,5-dihydroxy benzoic acid with 2,2,2-trifluoroethanol perfluorobutanesulphonate in the presence of organic bases .


Molecular Structure Analysis

The molecular formula of Flecainide Acetate is C19H24F6N2O5 . Its average mass is 474.395 Da and its monoisotopic mass is 474.158936 Da .


Chemical Reactions Analysis

Flecainide Acetate is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide . Both of these metabolites are generally detected as glucuronide or sulfate conjugates . Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2 .


Physical And Chemical Properties Analysis

Flecainide Acetate has a molar mass of 474.400 g/mol . It has a molecular formula of C19H24F6N2O5 .

Scientific Research Applications

Electrophysiological Insights

Flecainide acetate significantly delays myocardial repolarization and affects intraventricular conduction, which is crucial for its antiarrhythmic capabilities. In a detailed study, flecainide induced prolongations in monophasic action potentials, showcasing its acute effects on repolarization and conduction in humans (Olsson & Edvardsson, 1981). Such insights help in understanding how flecainide manages arrhythmias by altering cardiac electrophysiology.

Clinical Efficacy in Arrhythmia Management

Clinical trials and data analyses affirm flecainide's role in managing various arrhythmias, including atrial fibrillation and ventricular arrhythmias. It's recognized for converting and maintaining sinus rhythm in specific patient groups, with recommendations highlighting its first-line therapy status for certain arrhythmias while cautioning against its use in patients with structural heart disease due to proarrhythmic risks (Andrikopoulos et al., 2015).

Arrhythmia Suppression and Proarrhythmic Effects

Research demonstrates flecainide's efficacy in suppressing ventricular ectopic beats and arrhythmias, offering a detailed view of its therapeutic potential and pharmacokinetics (Anderson et al., 1981; Duff et al., 1981). Nevertheless, the potential for proarrhythmic effects, especially in certain patient populations, underlines the importance of careful patient selection and monitoring during flecainide therapy (Morganroth & Horowitz, 1984).

Preclinical Observations

Animal model studies have corroborated flecainide's antiarrhythmic efficacy, showing its potent activity against both ventricular and supraventricular arrhythmias. These studies highlight flecainide's mechanism of action, primarily involving the slowing of the action potential's rate of rise, which categorizes it as a class I agent (Kvam et al., 1984).

Safety And Hazards

Flecainide Acetate may cause side effects such as dizziness, problems seeing, shortness of breath, chest pain, and tiredness . Serious side effects may include cardiac arrest, arrhythmias, and heart failure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Flecainide Acetate is taken by mouth with a glass of water . It can be taken with or without food . The doses should be taken at regular intervals and not more often than directed . It is important not to stop taking this medicine suddenly as this may cause serious, heart-related side effects .

properties

IUPAC Name

acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXNZRPQSOPPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54143-55-4 (Parent)
Record name Flecainide acetate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8020626
Record name Flecainide acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Flecainide acetate

CAS RN

54143-56-5
Record name Flecainide acetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flecainide acetate [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flecainide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate
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Record name FLECAINIDE ACETATE
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Synthesis routes and methods I

Procedure details

A mixture of 0.33 mole (134.7 g.) of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide, 1.347 liters of glacial acetic acid and 13.5 g. of 5 percent platinum on carbon is reduced in a Parr apparatus at about 30 pounds of hydrogen at room temperature. The reaction is complete in 6-7 hours. The reaction mixture is filtered and the catalyst is washed with isopropyl alcohol. The solution and washings are evaporated to provide a residue. Hexane is added to the residue and the resulting white solid is collected and recrystallized from a mixture of acetone and hexane. A 71 percent yield of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide acetate, m.p. 150° to 152° C., is obtained. By concentrating the residual liquid, an additional 18 percent of product is obtained as a second crop with a melting point of 148°-150° C.
Quantity
134.7 g
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reactant
Reaction Step One
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1.347 L
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of Flecainide free base (1.5 g) in isopropanol (7.5 ml) was added glacial acetic acid (0.3 g) and the solution was stirred under reflux for 2 hours. The solution was cooled to room temperature and hexane (15 ml) was added and solids began to precipitate. The resulting suspension was stirred at 20–25° C. for 2 hours and the solids were filtered and then rinsed with hexane (2×10 ml). The damp cake was dried in vacuum for 4 hours to give Flecainide acetate as a white solid (1.54 g, Yield 89%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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